molecular formula C18H21N3O6 B13765280 Methyl 2-[1,1,1,3,3,3-hexadeuterio-2-(phenylmethoxycarbonylamino)propan-2-yl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxylate

Methyl 2-[1,1,1,3,3,3-hexadeuterio-2-(phenylmethoxycarbonylamino)propan-2-yl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxylate

Cat. No.: B13765280
M. Wt: 384.4 g/mol
InChI Key: SNDXNBICJATRDW-GQALSZNTSA-N
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Description

Methyl 2-[1,1,1,3,3,3-hexadeuterio-2-(phenylmethoxycarbonylamino)propan-2-yl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxylate is a complex organic compound characterized by its unique deuterium substitutions. Deuterium, a stable isotope of hydrogen, is often used in chemical compounds to study reaction mechanisms and metabolic pathways due to its different nuclear properties compared to hydrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[1,1,1,3,3,3-hexadeuterio-2-(phenylmethoxycarbonylamino)propan-2-yl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxylate involves multiple steps, starting with the preparation of the deuterated intermediates. The key steps include:

    Deuteration of Precursors: The starting materials are subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium. This can be achieved using deuterated solvents and catalysts under controlled conditions.

    Formation of the Pyrimidine Ring: The deuterated intermediates are then reacted to form the pyrimidine ring structure. This involves cyclization reactions under acidic or basic conditions.

    Functional Group Modifications: The final steps involve the introduction of functional groups such as the phenylmethoxycarbonylamino and methyl ester groups. These steps typically require specific reagents and catalysts to achieve the desired substitutions and esterifications.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of deuterated reagents, and implementing purification techniques such as chromatography and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[1,1,1,3,3,3-hexadeuterio-2-(phenylmethoxycarbonylamino)propan-2-yl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenylmethoxycarbonylamino group can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under basic conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or carboxylic acid, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Methyl 2-[1,1,1,3,3,3-hexadeuterio-2-(phenylmethoxycarbonylamino)propan-2-yl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and isotope effects due to the presence of deuterium.

    Biology: Employed in metabolic studies to trace the pathways of deuterated compounds in biological systems.

    Medicine: Investigated for its potential use in drug development, particularly in understanding the pharmacokinetics and metabolism of deuterated drugs.

    Industry: Utilized in the development of deuterated materials and compounds for various industrial applications, including advanced materials and chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[1,1,1,3,3,3-hexadeuterio-2-(phenylmethoxycarbonylamino)propan-2-yl]-5-hydroxy-6-oxo-1-methylpyrimidine-4-carboxylate: Similar structure but without the trideuteriomethyl group.

    Methyl 2-[1,1,1,3,3,3-hexadeuterio-2-(methoxycarbonylamino)propan-2-yl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxylate: Similar structure but with a methoxycarbonylamino group instead of phenylmethoxycarbonylamino.

Uniqueness

The uniqueness of Methyl 2-[1,1,1,3,3,3-hexadeuterio-2-(phenylmethoxycarbonylamino)propan-2-yl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxylate lies in its specific deuterium substitutions, which can provide distinct advantages in research and industrial applications. The presence of deuterium can enhance the compound’s stability, alter its metabolic pathways, and provide valuable insights into reaction mechanisms and isotope effects.

Properties

Molecular Formula

C18H21N3O6

Molecular Weight

384.4 g/mol

IUPAC Name

methyl 2-[1,1,1,3,3,3-hexadeuterio-2-(phenylmethoxycarbonylamino)propan-2-yl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxylate

InChI

InChI=1S/C18H21N3O6/c1-18(2,20-17(25)27-10-11-8-6-5-7-9-11)16-19-12(15(24)26-4)13(22)14(23)21(16)3/h5-9,22H,10H2,1-4H3,(H,20,25)/i1D3,2D3,3D3

InChI Key

SNDXNBICJATRDW-GQALSZNTSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C1=NC(=C(C(=O)N1C([2H])([2H])[2H])O)C(=O)OC)(C([2H])([2H])[2H])NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)(C1=NC(=C(C(=O)N1C)O)C(=O)OC)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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